molecular formula C6H5Br2N3O4 B1648163 methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate CAS No. 1172351-19-7

methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B1648163
CAS No.: 1172351-19-7
M. Wt: 342.93 g/mol
InChI Key: ZEAGTNWHWKOQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate involves several steps. One common method includes the bromination of a pyrazole derivative followed by nitration and esterification reactions. The reaction conditions typically involve the use of bromine and nitric acid for bromination and nitration, respectively. The final esterification step is carried out using methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 2-(3,5-dibromo-4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N3O4/c1-15-3(12)2-10-6(8)4(11(13)14)5(7)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAGTNWHWKOQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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